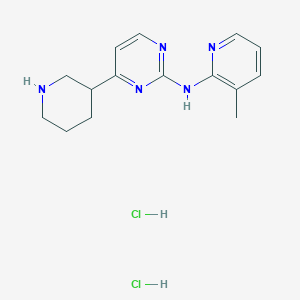

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

N-(3-Methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative with a 3-methylpyridin-2-yl substituent at position 2 and a piperidin-3-yl group at position 4. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.2ClH/c1-11-4-2-8-17-14(11)20-15-18-9-6-13(19-15)12-5-3-7-16-10-12;;/h2,4,6,8-9,12,16H,3,5,7,10H2,1H3,(H,17,18,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUYTQIAKZSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC=CC(=N2)C3CCCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Step 1: Preparation of the pyrimidine intermediate with a suitable leaving group at the 4-position to allow nucleophilic substitution.

- Step 2: Introduction of the piperidin-3-yl substituent via nucleophilic substitution or amination.

- Step 3: Coupling with 3-methylpyridin-2-amine to form the N-(3-methylpyridin-2-yl) substituent at the 2-position of the pyrimidine.

- Step 4: Conversion of the free base to the dihydrochloride salt for improved stability and handling.

Detailed Preparation Methods

Synthesis of Pyrimidine Core and Piperidin-3-yl Substitution

- The pyrimidine ring functionalized at the 2- and 4-positions is prepared, often starting from halogenated pyrimidine derivatives such as 2,4-dichloropyrimidine.

- The 4-position chlorine is displaced by nucleophilic substitution with a piperidin-3-yl amine or piperidine derivative under basic conditions.

- Typical bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

- Reaction temperatures range from ambient to reflux conditions, depending on reactivity.

Coupling with 3-methylpyridin-2-amine

- The 2-position of the pyrimidine is then substituted with 3-methylpyridin-2-amine via nucleophilic aromatic substitution.

- This step may be conducted under heating (e.g., 100 °C) for extended periods (12–20 hours) to ensure complete conversion, monitored by HPLC.

- The amine coupling often proceeds in polar aprotic solvents like DMF or toluene, sometimes under inert atmosphere to prevent oxidation.

Salt Formation: Dihydrochloride Preparation

- The free base of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl).

- This step improves the compound’s solubility, stability, and ease of purification.

- The salt formation is typically done by dissolving the free base in an organic solvent or water and adding stoichiometric amounts of HCl, followed by isolation of the solid dihydrochloride salt.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidin-3-yl substitution | Piperidin-3-yl amine, K2CO3 or NaH | DMF or THF | 60–100 °C | 12–20 h | 60–80 | Nucleophilic aromatic substitution |

| Coupling with 3-methylpyridin-2-amine | 3-methylpyridin-2-amine, base (e.g., triethylamine) | DMF, toluene | 100 °C | 12–20 h | 60–75 | Monitored by HPLC; extended heating improves yield |

| Dihydrochloride salt formation | HCl (2 equiv) | Ethanol, water | Room temp | 1–2 h | >90 | Salt precipitation and isolation |

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome | Challenges/Notes |

|---|---|---|---|

| Pyrimidine core functionalization | Halogenated pyrimidine, piperidin-3-yl amine, base | Substituted pyrimidine intermediate | Requires controlled temperature and base |

| Amination with 3-methylpyridin-2-amine | 3-methylpyridin-2-amine, heat, solvent | Formation of target amine compound | Reaction time critical for yield |

| Salt formation | HCl (aqueous or ethanolic) | Dihydrochloride salt | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: Using oxidizing agents like m-CPBA.

Reduction: Employing reducing agents such as sodium borohydride.

Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: m-CPBA, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane (DCM), ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent, particularly in the context of cancer treatment. Its structural features suggest that it may act as an inhibitor of specific kinases involved in tumor growth.

Case Study: Kinase Inhibition

Research indicates that compounds similar to N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can inhibit tyrosine kinases, which are crucial in the signaling pathways of various cancers. For instance, studies have shown that derivatives of pyrimidine can effectively inhibit the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .

Neurological Research

The compound's piperidine moiety suggests potential applications in neurological studies, particularly concerning its effects on neurotransmitter systems.

Case Study: Neurotransmitter Modulation

In vitro studies have demonstrated that piperidine derivatives can influence dopamine receptor activity. This is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease. The modulation of dopaminergic pathways may provide insights into new therapeutic strategies .

Antimicrobial Activity

Emerging research has indicated that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated several pyrimidine derivatives against various bacterial strains. Results showed that certain compounds exhibited significant antibacterial activity, suggesting a potential application for this compound in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a drug candidate.

Data Table: SAR Insights

| Structural Feature | Activity Level |

|---|---|

| Methyl group on pyridine | Enhances potency |

| Piperidine ring | Increases solubility |

| Dihydrochloride salt form | Improves stability |

Research indicates that modifications to the methyl and piperidine groups can significantly influence the biological activity of the compound, emphasizing the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of fibrotic markers like collagen . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Variations

The compound’s core pyrimidine scaffold is shared with several analogs, but substituents and salt forms vary significantly:

Key Observations :

- Piperidine vs. Pyrrolidine: Replacing piperidin-3-yl with pyrrolidin-3-yl () reduces molecular weight (164.21 g/mol vs.

- Thiazole Substitution : The thiazole-containing analog () may enhance π-π stacking interactions in biological targets, as seen in antiparasitic agents .

- Benzylation : Benzyl groups () increase hydrophobicity, which could improve blood-brain barrier penetration in CNS-targeted therapies .

Key Observations :

Biological Activity

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, with CAS Number 1361111-30-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21Cl2N5 |

| Molecular Weight | 342.3 g/mol |

| CAS Number | 1361111-30-9 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various piperidine derivatives demonstrate potent activity against a range of bacteria and fungi.

-

Antibacterial Activity :

- Compounds similar to this pyrimidine derivative have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

- A comparative analysis of piperidine derivatives revealed that modifications in the molecular structure significantly affect their antibacterial efficacy. For example, the presence of halogen substituents was linked to increased bioactivity .

- Antifungal Activity :

Inhibition of Kinase Activity

Another area of investigation involves the inhibition of kinase activity, particularly Bruton's Tyrosine Kinase (BTK), which is crucial in B-cell malignancies. Compounds related to this compound have shown promising results in inhibiting BTK, making them potential candidates for the treatment of B-cell-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. The presence of specific functional groups and their positions on the piperidine and pyrimidine rings significantly influence the compound's pharmacological profile.

Study on Antimicrobial Properties

A study conducted on various piperidine derivatives highlighted that those with electron-donating groups exhibited enhanced antibacterial properties compared to their counterparts with electron-withdrawing groups. This suggests that modifying the substituents on the piperidine ring could optimize the antimicrobial efficacy of compounds similar to this compound .

BTK Inhibition Study

In another study focused on BTK inhibitors, compounds structurally related to this compound demonstrated significant inhibitory effects on BTK activity, which is pivotal for developing therapies targeting B-cell malignancies .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and detect impurities. For example, ESI+ mode in LC-MS was used to verify the molecular ion peak (e.g., m/z 362.2 for a related pyrimidin-2-amine derivative) .

- ¹H Nuclear Magnetic Resonance (NMR) : Assign proton environments to validate structural integrity. Deuterated methanol (MeOD-d4) is often preferred for solubility and signal resolution .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% is typical for research-grade compounds). Prep-HPLC with aqueous HCl buffer and acetonitrile gradients can isolate the dihydrochloride form .

Q. What safety protocols are critical when handling dihydrochloride salts of amine-containing compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Work in a fume hood to mitigate HCl vapor release during weighing or dissolution.

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Safety Data Sheets (SDS) for similar dihydrochloride salts emphasize avoiding moisture and high temperatures .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., microwave-assisted heating reduces side reactions) and stoichiometry of coupling agents (e.g., TFA in DCM for Boc-deprotection) .

- Purification Strategies : Use prep-HPLC with acidic buffers (e.g., 0.1% HCl) to isolate the dihydrochloride salt. Lyophilization after purification ensures high recovery of hygroscopic compounds .

- Intermediate Stability : Monitor intermediates (e.g., tert-butyl carbamate-protected amines) via TLC or LC-MS to prevent degradation before salt formation .

Q. How can researchers resolve contradictions in biological activity data for pyrimidin-2-amine derivatives?

- Methodological Answer :

- Orthogonal Assays : Combine biochemical (e.g., kinase inhibition assays) and cellular (e.g., proliferation IC50) tests. For example, THZ531’s CDK7 inhibition was validated using both enzymatic and synthetic lethality models .

- Stability Testing : Verify compound integrity under assay conditions (e.g., pH, temperature) via HPLC. Salt forms (e.g., dihydrochloride vs. freebase) may alter solubility and bioactivity .

- Target Engagement Studies : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Modify the 3-methylpyridin-2-yl and piperidin-3-yl groups to assess steric/electronic effects. For AKT inhibitors, introducing trifluoromethyl groups enhanced potency by 10-fold .

- Computational Modeling : Dock analogs into target proteins (e.g., kinases) using software like Schrödinger Suite to prioritize synthetic targets.

- Conformational Restriction : Incorporate rigid moieties (e.g., morpholine rings) to improve selectivity, as demonstrated in piperidine-based kinase inhibitors .

Key Considerations

- Salt Form Impact : The dihydrochloride form improves aqueous solubility but may require pH adjustment for cellular assays .

- Intellectual Property : Structural modifications (e.g., substituting pyridin-3-yl with thiazol-5-yl) can navigate patent landscapes for proliferative disease targets .

- Crystallography : SHELX programs are widely used for small-molecule structure determination, though alternative software may improve refinement for low-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.